

Structure-Activity Relationship of Pyridazine Thiols: A Comparative Guide

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-thiol

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The pyridazine scaffold is a prominent feature in many biologically active compounds, and the introduction of a thiol group can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine thiols, with a focus on their antimicrobial and anticancer activities. The information presented is a synthesis of data from various studies to aid in the rational design of novel pyridazine-based therapeutic agents.

Antimicrobial Activity of Pyridazine-3(2H)-thiones

Pyridazine-3(2H)-thiones have emerged as a class of compounds with notable antimicrobial properties. The structure-activity relationship studies reveal that substitutions at the C6 position of the pyridazine ring and modifications of the thione group play a crucial role in their efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Selected Pyridazine-3(2H)-thione Derivatives

Compound ID	R (Substitution at C6)	S. aureus	E. coli	B. subtilis	C. albicans	Reference
1a	Phenyl	>100	>100	>100	>100	[1]
1b	4-Chlorophenyl	50	100	50	100	[1]
1c	4-Methoxyphenyl	100	>100	100	>100	[1]
1d	4-Nitrophenyl	25	50	25	50	[1]

Note: Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

From the data, it can be inferred that electron-withdrawing groups at the para position of the C6-phenyl ring, such as a nitro group (Compound 1d), tend to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus *Candida albicans*. In contrast, the unsubstituted phenyl derivative (Compound 1a) shows minimal activity.

Anticancer Activity of Pyridazine-3(2H)-thiones

The pyridazine thiol motif has also been explored for its potential in cancer therapy. Studies have shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines. The substitutions on the pyridazine ring and the nature of the substituent at the N2 position are critical determinants of their anticancer potency.

Table 2: Anticancer Activity (IC50, μ M) of Selected Pyridazine-3(2H)-thione Derivatives

Compound ID	R1 (at N2)	R2 (at C6)	MCF-7 (Breast)	HCT-116 (Colon)	A549 (Lung)	Reference
2a	H	Phenyl	45.2	58.1	62.5	[2]
2b	Methyl	Phenyl	28.7	35.4	41.2	[2]
2c	H	4-Chlorophenyl	21.5	29.8	33.7	[2]
2d	Methyl	4-Chlorophenyl	10.3	15.6	18.9	[2]

Note: The data presented is a representative compilation and may not be from a single study. IC50 values are indicative of potency and can vary based on the specific assay conditions.

The trend observed in anticancer activity suggests that N-alkylation (e.g., methyl group in Compound 2b and 2d) generally leads to a moderate increase in cytotoxicity compared to the N-unsubstituted analogues. Furthermore, the presence of a halogen, such as chlorine on the C6-phenyl ring (Compound 2c and 2d), significantly enhances the anticancer activity across the tested cell lines, with the N-methylated chloro-derivative (2d) being the most potent in this series.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key biological assays cited in the SAR studies of pyridazine thiols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5][6][7]

- Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Anticancer Activity: MTT Assay

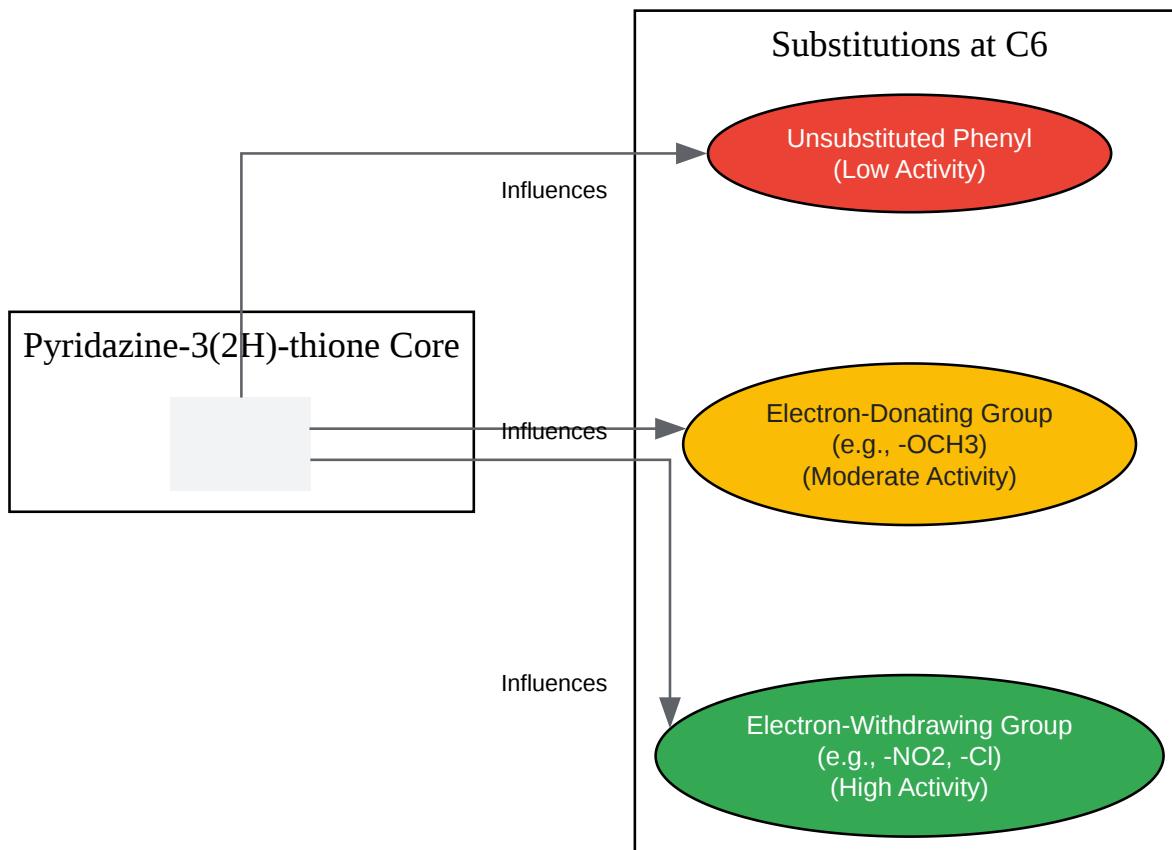
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

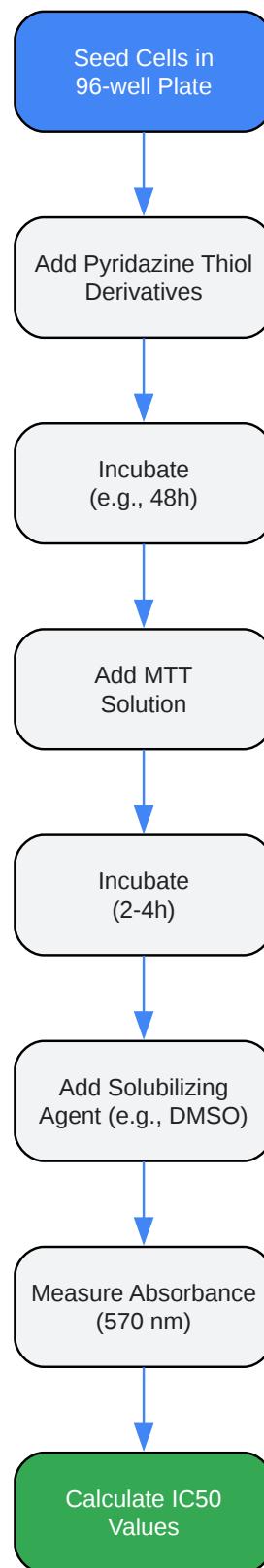
Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



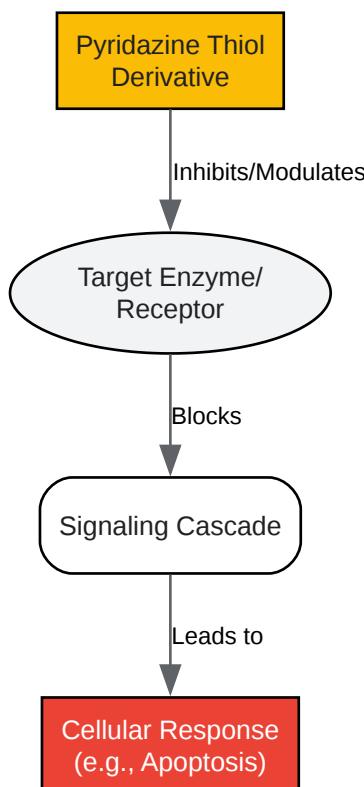
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Caption: SAR of Pyridazine Thiols in Antimicrobial Activity.



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Caption: Workflow for the MTT Anticancer Assay.

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Caption: Hypothesized Signaling Pathway Inhibition.

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